{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile
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Overview
Description
{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile is a chemical compound with the molecular formula C8H6N6 It is characterized by the presence of an aminopyrazine group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile typically involves the reaction of 6-aminopyrazine-2-carboxamide with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[[(6-Aminopyrazin-2-yl)amino]-methylene]-propanedinitrile: Shares a similar structure but may have different functional groups or substituents.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a pyrazine moiety but different functional groups and properties.
Uniqueness
{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64288-72-8 |
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Molecular Formula |
C8H6N6 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-[[(6-aminopyrazin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C8H6N6/c9-1-6(2-10)3-13-8-5-12-4-7(11)14-8/h3-5H,(H3,11,13,14) |
InChI Key |
RFNSKFFPSFBNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)NC=C(C#N)C#N)N |
Origin of Product |
United States |
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